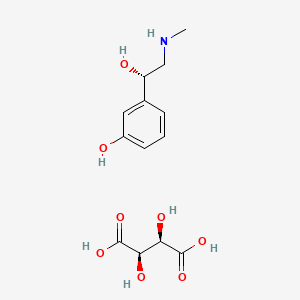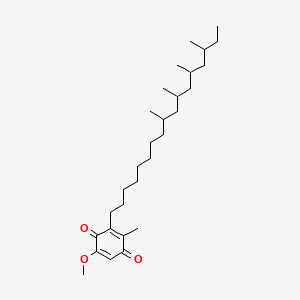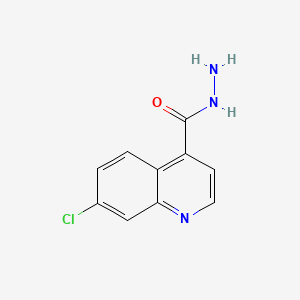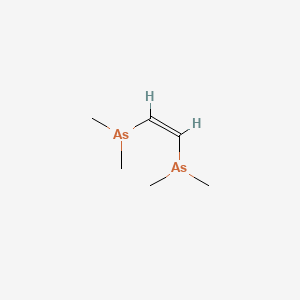
2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a complex phospholipid compound. It is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is significant in various biological and industrial applications due to its unique structural features and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with palmitic acid and stearic acid, followed by the introduction of the trimethylammonioethyl phosphate group. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with palmitic acid and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The resulting diester is then reacted with 2-(trimethylammonio)ethyl phosphate under basic conditions, often using a base like sodium hydroxide or potassium hydroxide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, palmitic acid, stearic acid, and 2-(trimethylammonio)ethyl phosphate.
Oxidation: The fatty acid chains can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Hydrolysis: Glycerol, palmitic acid, stearic acid, and 2-(trimethylammonio)ethyl phosphate.
Oxidation: Oxidized fatty acids and derivatives.
Substitution: Various substituted phospholipid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.
Biology: Plays a role in membrane biology studies, particularly in understanding membrane fluidity and permeability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes and other vesicular structures.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and moisturizing properties.
Mecanismo De Acción
The mechanism of action of 2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is largely dependent on its amphiphilic nature. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. The trimethylammonio group interacts with negatively charged components of the membrane, stabilizing the structure and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phosphatidylcholine: Another phospholipid with a choline head group, commonly found in cell membranes.
Phosphatidylethanolamine: Similar structure but with an ethanolamine head group, also a major component of biological membranes.
Phosphatidylserine: Contains a serine head group, involved in signaling pathways and apoptosis.
Uniqueness
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is unique due to its specific combination of fatty acid chains and the trimethylammonioethyl phosphate head group. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as targeted drug delivery and advanced material formulations.
Propiedades
Número CAS |
10589-48-7 |
|---|---|
Fórmula molecular |
C42H84NO7P+2 |
Peso molecular |
746.1 g/mol |
Nombre IUPAC |
2-[(2-hexadecanoyloxy-3-octadecanoyloxypropoxy)-oxophosphaniumyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)47-38-40(39-49-51(46)48-37-36-43(3,4)5)50-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/q+2 |
Clave InChI |
YBHAPKZYFZADDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene](/img/structure/B576512.png)
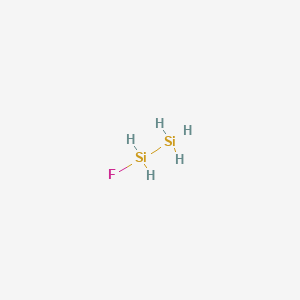
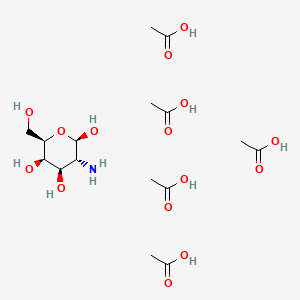
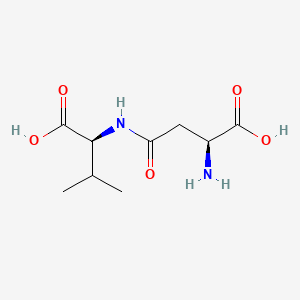
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)

